molecular formula C16H16O B13619484 2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde

2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde

Katalognummer: B13619484
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: ROJKOPZQZIPZCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound characterized by the presence of three methyl groups attached to a biphenyl structure, with an aldehyde functional group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2’,4’,6’-Trimethyl-[1,1’-biphenyl] as the starting material.

    Formylation Reaction:

Industrial Production Methods

Industrial production of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2’,4’,6’-Trimethyl-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and reactivity.

    2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-methanol: Contains an alcohol group, making it more suitable for certain reduction reactions.

Uniqueness

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of the aldehyde group, which provides versatility in chemical reactions and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C16H16O

Molekulargewicht

224.30 g/mol

IUPAC-Name

2-(2,4,6-trimethylphenyl)benzaldehyde

InChI

InChI=1S/C16H16O/c1-11-8-12(2)16(13(3)9-11)15-7-5-4-6-14(15)10-17/h4-10H,1-3H3

InChI-Schlüssel

ROJKOPZQZIPZCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.